molecular formula C23H27N5O4 B2985104 3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919010-09-6

3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2985104
CAS No.: 919010-09-6
M. Wt: 437.5
InChI Key: APPFHZYLMXTFBG-JXMROGBWSA-N
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Description

3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cinnamyl group, a hydroxyethoxyethyl chain, and a trimethyl-imidazopurine core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the imidazopurine core, followed by the introduction of the cinnamyl group and the hydroxyethoxyethyl chain. Key steps include:

    Formation of the Imidazopurine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopurine ring system.

    Cinnamylation: The cinnamyl group is introduced via a Friedel-Crafts alkylation reaction, using cinnamyl chloride and a Lewis acid catalyst like aluminum chloride.

    Etherification: The hydroxyethoxyethyl chain is attached through an etherification reaction, typically using ethylene glycol and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde or cinnamic acid derivatives.

    Reduction: Reduction reactions can target the imidazopurine core or the cinnamyl group, potentially yielding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.

Major Products

    Oxidation: Cinnamaldehyde, cinnamic acid derivatives.

    Reduction: Dihydro-imidazopurine derivatives.

    Substitution: Various substituted hydroxyethoxyethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazopurine derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development studies.

Medicine

In medicine, research focuses on its pharmacological properties. The compound’s ability to interact with specific molecular targets could lead to the development of new therapeutic agents.

Industry

Industrially, the compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, where specific chemical functionalities are required.

Mechanism of Action

The mechanism of action of 3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The cinnamyl group may facilitate binding to hydrophobic pockets, while the hydroxyethoxyethyl chain can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the cinnamyl group, which may reduce its hydrophobic interactions.

    3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the hydroxyethoxyethyl chain, potentially affecting its solubility and hydrogen bonding capabilities.

Uniqueness

The combination of the cinnamyl group, hydroxyethoxyethyl chain, and trimethyl-imidazopurine core in 3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-16-17(2)28-19-20(24-22(28)26(16)12-14-32-15-13-29)25(3)23(31)27(21(19)30)11-7-10-18-8-5-4-6-9-18/h4-10,29H,11-15H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPFHZYLMXTFBG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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